(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
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Overview
Description
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound with a unique structure that includes multiple phenyl groups and a dioxaphosphepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxaphosphepin ring and the introduction of the phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine: This compound is unique due to its specific structure and functional groups.
Other Dioxaphosphepin Compounds: Similar compounds with variations in the phenyl groups or other substituents.
Uniqueness
The uniqueness of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine lies in its specific arrangement of phenyl groups and the dioxaphosphepin ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C47H46NO4P |
---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis[(1R)-1-phenylethyl]-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C47H46NO4P/c1-35(37-23-11-5-12-24-37)48(36(2)38-25-13-6-14-26-38)53-51-46(39-27-15-7-16-28-39,40-29-17-8-18-30-40)43-44(50-45(3,4)49-43)47(52-53,41-31-19-9-20-32-41)42-33-21-10-22-34-42/h5-36,43-44H,1-4H3/t35-,36-,43-,44-/m1/s1 |
InChI Key |
ZUKIZRMSHXSECP-DMCRKCTNSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC([C@H]4[C@H](C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC(C4C(C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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